

A Comparative Guide to Alternatives for Inducing Peptide Helicity

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Compound of Interest

Compound Name: *Boc-His(Trt)-Aib-OH*

Cat. No.: *B1450075*

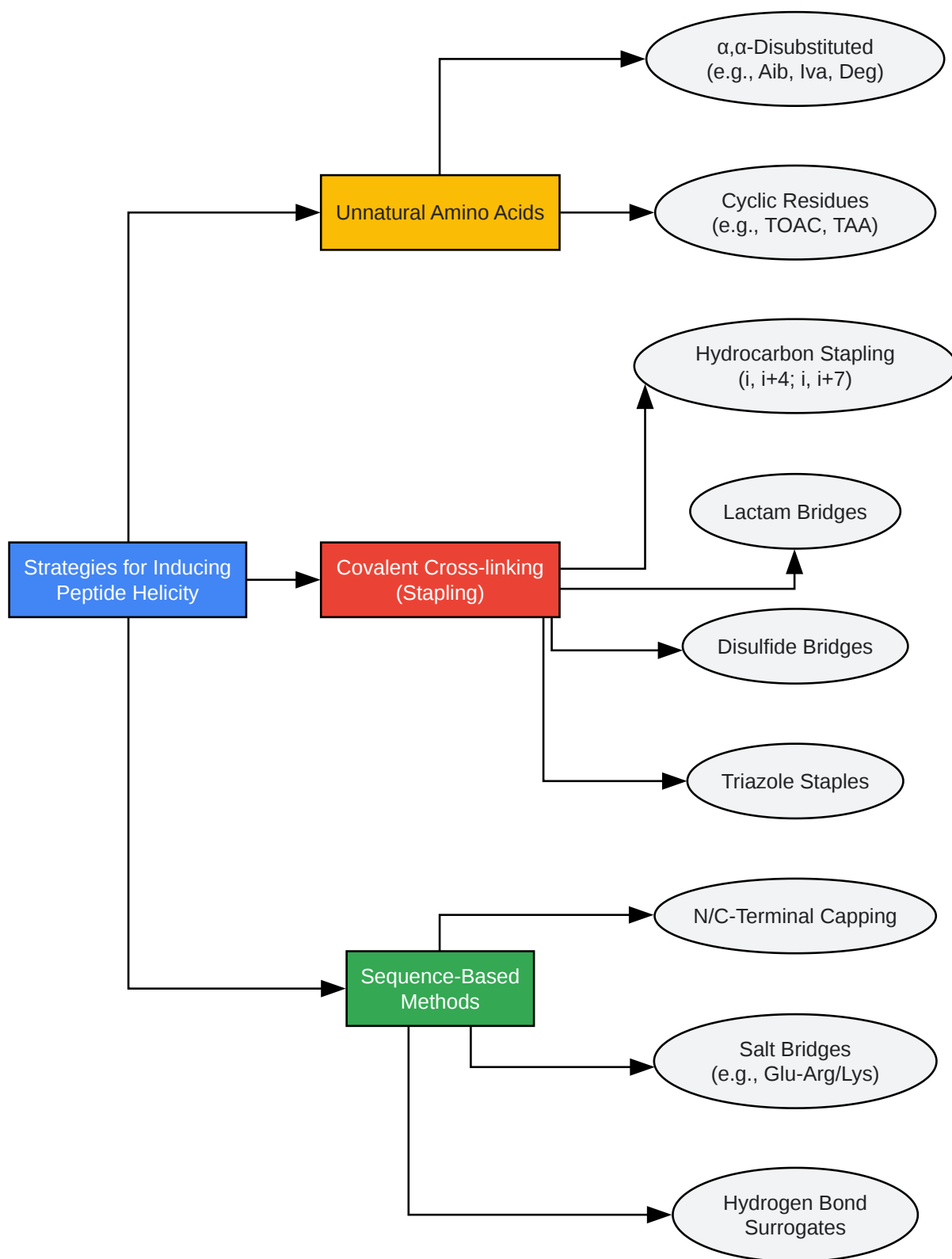
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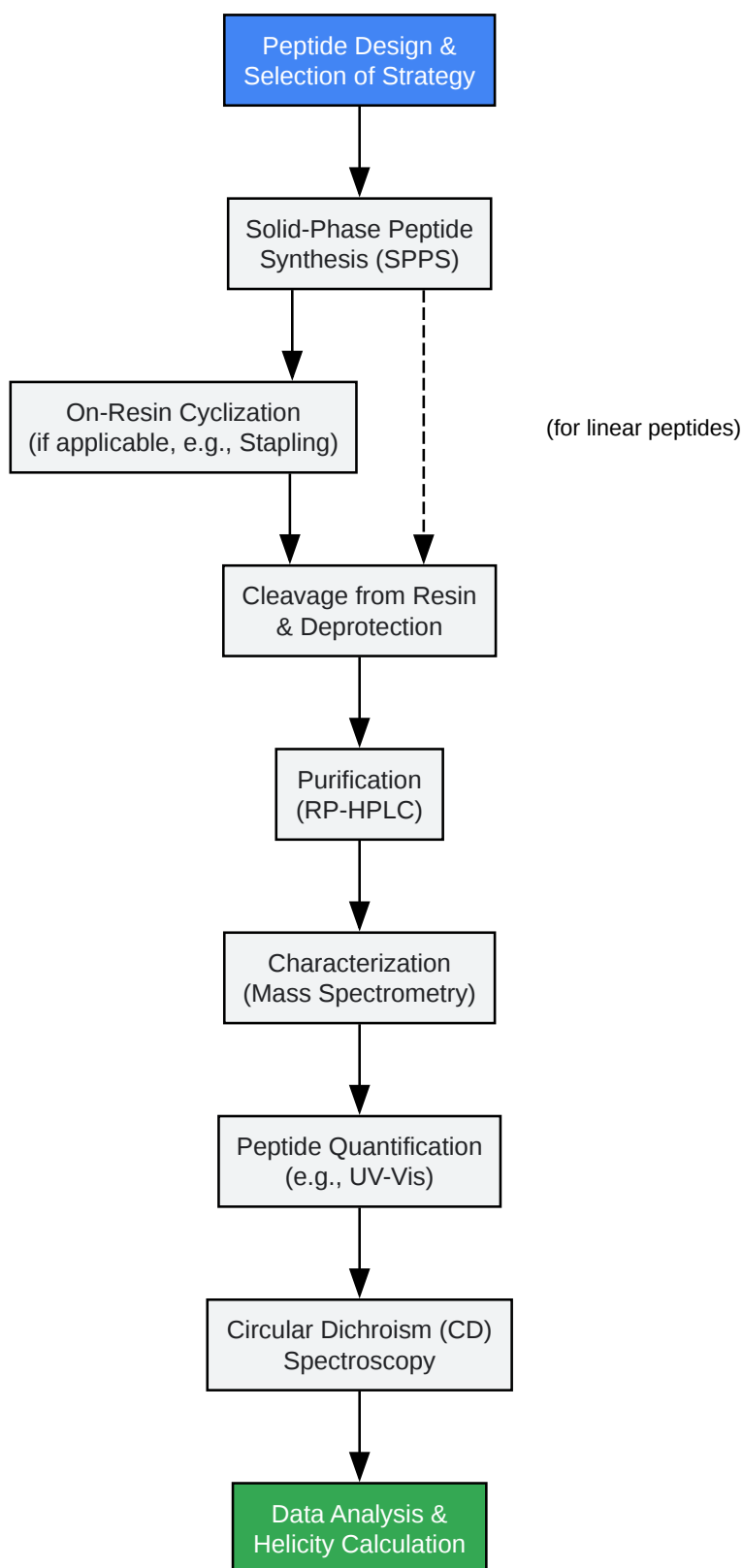
For Researchers, Scientists, and Drug Development Professionals

The stabilization of α -helical structures in peptides is a critical objective in drug discovery and chemical biology. Helical peptides often mediate key protein-protein interactions (PPIs), but short, linear peptides are typically unstructured in solution. The building block, **Boc-His(Trt)-Aib-OH**, is frequently used in peptide synthesis, where the α,α -disubstituted amino acid, Aminoisobutyric acid (Aib), acts as a potent helix inducer due to its conformational rigidity.^{[1][2]} This guide provides a comparative overview of prominent alternatives to Aib for constraining peptides into an α -helical conformation, complete with quantitative data and detailed experimental protocols.

Overview of Helix-Inducing Strategies

Several strategies have been developed to stabilize α -helical peptides. These can be broadly categorized into three main approaches: the incorporation of conformationally restricted amino acids, the introduction of covalent cross-links (stapling), and sequence-based modifications like terminal capping or salt-bridge formation.





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References

- 1. chempep.com [chempep.com]
- 2. Aib-based peptide backbone as scaffolds for helical peptide mimics - PubMed [pubmed.ncbi.nlm.nih.gov]
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